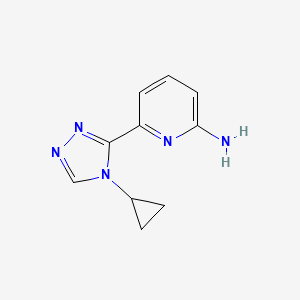
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
描述
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride: is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is a solid substance that is used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a methyl group, making it an interesting subject for chemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities for use in research and development .
化学反应分析
Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrrolidines.
科学研究应用
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- trans-4-Methoxy-3-pyrrolidinol hydrochloride
Comparison: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a methoxy group at the 4-position and a methyl group at the 1-position can influence its reactivity and interaction with biological targets .
属性
IUPAC Name |
(3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDRWLILONZCF-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)OC)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(4-methoxyphenyl)methyl]piperazine hydrochloride](/img/structure/B3095302.png)

![Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate](/img/structure/B3095315.png)
![Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3095319.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)
![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
